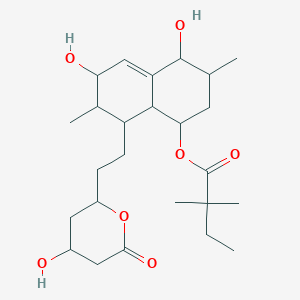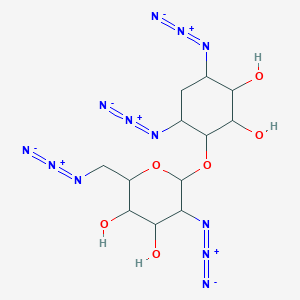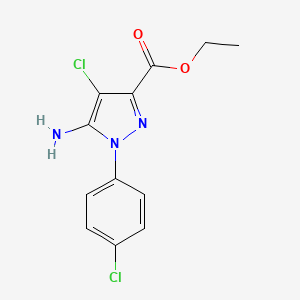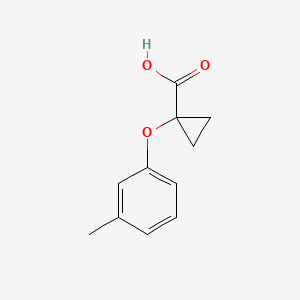
N-Hex-5-enyladipamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hex-5-enyladipamide is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.31528 g/mol . It is also known by its systematic name, N-(5-Hexenyl)hexanediamide . This compound is characterized by the presence of a hexenyl group attached to an adipamide backbone, making it a unique member of the amide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hex-5-enyladipamide typically involves the reaction of hex-5-enylamine with adipic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Anhydrous toluene or dichloromethane
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is common in industrial settings to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Hex-5-enyladipamide undergoes various chemical reactions, including:
Oxidation: The hexenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hexenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used under mild conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-Hex-5-enyladipamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Hex-5-enyladipamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hexenyl group allows for hydrophobic interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
N-Hexyladipamide: Similar structure but lacks the double bond in the hexenyl group.
N-Octyladipamide: Longer alkyl chain compared to N-Hex-5-enyladipamide.
N-Butyladipamide: Shorter alkyl chain compared to this compound.
Uniqueness
This compound is unique due to the presence of the hexenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
99769-57-0 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N'-hex-5-enylhexanediamide |
InChI |
InChI=1S/C12H22N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2H,1,3-10H2,(H2,13,15)(H,14,16) |
InChI Key |
DIFFWVVIHKVXDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCNC(=O)CCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B12065367.png)
![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)


![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)




